molecular formula C10H12O2 B096576 4-Methoxy-2,6-dimethylbenzaldehyde CAS No. 19447-00-8

4-Methoxy-2,6-dimethylbenzaldehyde

Cat. No.: B096576
CAS No.: 19447-00-8
M. Wt: 164.2 g/mol
InChI Key: ZFINNXSRPCWLHX-UHFFFAOYSA-N
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Description

4-Methoxy-2,6-dimethylbenzaldehyde is an aromatic aldehyde with the molecular formula C10H12O2. It is characterized by a methoxy group (-OCH3) and two methyl groups (-CH3) attached to a benzene ring, along with an aldehyde group (-CHO). This compound is known for its distinct chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-2,6-dimethylbenzaldehyde can be synthesized through the formylation of electron-rich aromatic rings. One common method involves the use of dichloromethyl methyl ether and titanium tetrachloride (TiCl4) as formylating agents.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar formylation reactions, scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2,6-dimethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (NO2) in the presence of catalysts like iron(III) chloride (FeCl3).

Major Products Formed:

    Oxidation: 4-Methoxy-2,6-dimethylbenzoic acid.

    Reduction: 4-Methoxy-2,6-dimethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Methoxy-2,6-dimethylbenzaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Methoxy-2,6-dimethylbenzaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies its participation in various chemical reactions, such as nucleophilic addition and condensation reactions. The methoxy and methyl groups on the benzene ring influence the compound’s reactivity by donating electron density, thereby stabilizing reaction intermediates .

Comparison with Similar Compounds

    4-Methoxybenzaldehyde: Lacks the two methyl groups, resulting in different reactivity and applications.

    2,4-Dimethoxybenzaldehyde: Contains an additional methoxy group, altering its chemical properties and reactivity.

    2,6-Dimethylbenzaldehyde: Lacks the methoxy group, leading to different chemical behavior.

Uniqueness: 4-Methoxy-2,6-dimethylbenzaldehyde is unique due to the combined presence of methoxy and methyl groups, which enhance its electron-donating properties and influence its reactivity in various chemical reactions. This combination makes it a valuable intermediate in organic synthesis and a versatile compound in scientific research .

Biological Activity

Molecular Structure

  • Chemical Formula : C10H12O2
  • Molecular Weight : 164.20 g/mol
  • Functional Groups : Methoxy (-OCH3), Aldehyde (-CHO)

Antimicrobial Properties

Research indicates that compounds structurally similar to 4-Methoxy-2,6-dimethylbenzaldehyde exhibit various biological activities, particularly antimicrobial properties. For instance, derivatives of benzaldehyde have shown efficacy against a range of pathogens. Specific studies highlight that certain benzaldehyde analogues possess significant antibacterial and antifungal activities .

Table 1: Antimicrobial Activity of Benzaldehyde Derivatives

CompoundPathogen TargetedMinimum Inhibitory Concentration (MIC)
2-MethylbenzaldehydeStaphylococcus aureus0.95 μg/cm³
3-MethylbenzaldehydeEscherichia coli1.17 μg/cm³
4-MethylbenzaldehydeCandida albicans1.15 μg/cm³

Potential in Cancer Diagnostics

Recent studies have explored the role of volatile organic compounds (VOCs) in cancer diagnostics. This compound is among the VOCs identified as potential biomarkers for various cancers through breath analysis techniques such as solid-phase microextraction-gas chromatography-mass spectrometry (SPME-GC-MS) . The presence of certain aldehydes in the breath of lung cancer patients has been correlated with tumor activity.

Case Study: Breath Analysis for Lung Cancer Detection

A cohort study involving breath samples from lung cancer patients revealed elevated levels of specific aldehydes compared to healthy individuals. The study demonstrated that certain VOCs could serve as non-invasive biomarkers for early detection of lung cancer .

Applications in Organic Synthesis

This compound serves as an intermediate in organic synthesis, particularly in the development of photoresponsive materials and polymers. Its unique structural features allow it to participate in various chemical reactions, making it valuable for producing functional materials with applications in optical devices.

While specific mechanisms of action for this compound are not well documented, its reactivity with biological molecules suggests potential pathways for its biological effects. The compound's aldehyde group can participate in nucleophilic addition reactions with amines and alcohols, which may lead to the formation of biologically relevant adducts.

Properties

IUPAC Name

4-methoxy-2,6-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-4-9(12-3)5-8(2)10(7)6-11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFINNXSRPCWLHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355703
Record name 4-methoxy-2,6-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19447-00-8
Record name 4-methoxy-2,6-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 4-bromo-3,5-dimethylanisole (20 g, 93.0 mmol) in 500 mL of tetrahydrofuran at -78° C. was added 120 mL of tert-Butyllithium (1.7M in pentane). The reaction mixture was stirred for 30 minutes at -78° C. and then DMF (136.0 g, 186.0 mmol) was added. The reaction mixture was stirred for 1 hour at -78° C. and for 1.5 hours at room temperature, diluted with 300 mL of ether, washed with 300 mL of water, acidified 1N HCl , and 5×100 mL of brine. The organic portion was dried (MgSO4), filtered, and evaporated to give the crude product, which was purified by flash column chromatography (silica gel, 90:10 hexane/ethylacetate) to yield 2,6-dimethyl-4-methoxybenzaldehyde (6), (9.50 g, 57.8 mmol, 62%) as a white solid; 1HNMR (CDCl3 δ 2.61 (s, 6H), 3.83 (s, 3H), 6.6 (s, 2H), 10.5 (s, 1H).
Quantity
20 g
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reactant
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120 mL
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500 mL
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136 g
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300 mL
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Synthesis routes and methods II

Procedure details

To 4-bromo-3,5-dimethylanisole (a compound of Formula 5 from Example 3) (20 g, 93.0 mmol) in 500 mL of THF at -78° C. was added 120 mL of tert-Butyllithium (1.7 M in pentane). The reaction mixture was stirred for 30 minutes at -78° C. and then DMF (136.0 g, 186.0 mmol) was added. The reaction mixture was stirred for 1 hour at -78° C. and for 1.5 hours at room temperature, diluted with 300 mL of ether, washed with 300 mL of water, acidified 1N HC1, and 5×100 mL of brine. The organic portion was dried (MgSO4), filtered, and evaporated to give the crude product, which was purified by flash column chromatography (silica gel, 90:10 hexane/ethylacetate) to yield 2,6-dimethyl-4-methoxybenzaldehyde (a compound of Formula 6), (9.50 g, 57.8 mmol, 62%) as a white solid; 1HNMR (CDCl3 δ2.61 (s, 6H), 3.83 (s, 3H), 6.6 (s, 2H), 10.5 (s, 1H).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
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Formula 5
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0 (± 1) mol
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reactant
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120 mL
Type
reactant
Reaction Step One
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Quantity
500 mL
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Reaction Step One
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Quantity
136 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Methoxy-2,6-dimethylbenzaldehyde in the synthesis of 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid?

A1: this compound serves as a crucial starting material in the synthesis of 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid. The process involves a two-step reaction:

  1. Flash Vacuum Pyrolysis: This product then undergoes flash vacuum pyrolysis to yield 7-methoxy-5-methyl-2-naphthol. This naphthol serves as the direct precursor to 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid [].

Q2: Why is 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid of interest in pharmaceutical research?

A2: 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid is significant because it functions as an intercalating moiety in enediyne antibiotics and other antibiotic compounds []. This intercalating property enables these antibiotics to interact with DNA and potentially inhibit bacterial growth.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.